A Technical Guide to Benzo[b]thiophene-6-ol (CAS 19301-39-4): Properties, Synthesis, and Applications
A Technical Guide to Benzo[b]thiophene-6-ol (CAS 19301-39-4): Properties, Synthesis, and Applications
Introduction: The benzo[b]thiophene scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a thiophene ring, is the foundation for drugs treating a wide array of conditions, from osteoporosis (Raloxifene) to asthma (Zileuton).[3][4] This guide focuses on a specific, highly valuable derivative: Benzo[b]thiophene-6-ol (CAS 19301-39-4). As a key synthetic building block, a thorough understanding of its physicochemical properties, analytical characterization, and synthetic context is paramount for researchers in drug discovery and chemical development.[5] This document serves as an in-depth technical resource, consolidating critical data and providing expert insights into the handling and application of this versatile intermediate.
Part 1: Core Physicochemical & Spectroscopic Profile
A foundational understanding of a molecule begins with its fundamental properties. Benzo[b]thiophene-6-ol is a colorless solid with a distinct aromatic odor, whose characteristics are essential for designing synthetic routes, developing analytical methods, and ensuring safe handling.[5]
Chemical Identifiers
Proper identification is critical for regulatory compliance and scientific accuracy. The following table summarizes the key identifiers for Benzo[b]thiophene-6-ol.
| Identifier | Value | Source(s) |
| CAS Number | 19301-39-4 | [5][6][7] |
| Molecular Formula | C₈H₆OS | [5][6] |
| Molecular Weight | 150.195 g/mol | [5][6] |
| Synonyms | Benzo[b]thiophen-6-ol, 1-Benzothiophen-6-ol, 6-Hydroxybenzo[b]thiophene | [5][7] |
| InChI Key | DQUZFPKUMCZPQD-UHFFFAOYSA-N | [6][7] |
| Canonical SMILES | C1=CC(=CC2=C1C=CS2)O | [6] |
| EINECS | 242-950-0 | [5][7] |
Physical and Chemical Properties
The physical properties of Benzo[b]thiophene-6-ol dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Melting Point | 102-103 °C | [5][8] |
| Boiling Point | 301.6 °C at 760 mmHg | [5] |
| Density | 1.347 g/cm³ | [5][8] |
| Flash Point | 136.2 °C | [5] |
| Vapor Pressure | 0.000585 mmHg at 25°C | [5] |
| Refractive Index | 1.727 | [5] |
| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [8] |
Computed Properties for In-Silico Modeling
Computational descriptors are vital for virtual screening, ADMET prediction, and understanding the molecule's behavior in biological systems.
| Descriptor | Value | Source(s) |
| LogP (o/w) | 2.60 - 2.92 | [5][7] |
| pKa (Predicted) | 9.39 ± 0.40 | [6] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [5] |
| Hydrogen Bond Acceptor Count | 1 (Oxygen) | [6] |
| Hydrogen Bond Donor Count | 1 (Hydroxyl) | [6] |
Anticipated Spectroscopic Signature
-
¹H NMR: The spectrum in CDCl₃ is expected to show distinct signals. The phenolic proton (6-OH) would appear as a broad singlet, which is exchangeable with D₂O. The aromatic region (approx. 7.0-8.0 ppm) will be complex. Protons on the thiophene ring (H2 and H3) will likely appear as doublets around 7.3-7.5 ppm.[9][10] The protons on the benzene ring (H4, H5, H7) will show splitting patterns influenced by the hydroxyl group. Specifically, H5 and H7, being ortho and para to the -OH group, will be most affected.
-
¹³C NMR: Approximately 8 signals are expected in the aromatic region (110-145 ppm). The carbon bearing the hydroxyl group (C6) will be significantly shielded compared to its unsubstituted counterpart. Carbons ortho and para to the -OH (C5, C7) will also show shifts.
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ range. A C-S stretching vibration may be observed, although it is often weak.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be clearly visible at m/z ≈ 150. Key fragmentation patterns would likely involve the loss of CO, characteristic of phenols.
Part 2: Synthesis and Reactivity
The construction of the benzo[b]thiophene core is a well-explored area of organic chemistry, with modern methods offering high efficiency and functional group tolerance.
General Synthetic Strategies
The synthesis of benzo[b]thiophenes has evolved significantly. While classical methods exist, contemporary approaches often provide superior yields and regioselectivity. Key strategies include:
-
Electrophilic Cyclization: This common method involves the intramolecular cyclization of precursors like o-alkynyl thioanisoles, often promoted by electrophiles such as iodine or other Lewis acids.[3][11]
-
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as C-H activation and arylation, allow for the direct formation of C-C bonds on the thiophene or benzene ring, enabling the construction of highly substituted derivatives.[12][13]
-
Radical Cyclization: Radical-mediated pathways provide an alternative route, often initiated by photoredox or chemical radical initiators, to form the bicyclic system from appropriately designed precursors.[3]
Reactivity of Benzo[b]thiophene-6-ol
The reactivity of Benzo[b]thiophene-6-ol is dominated by two key features: the electron-rich aromatic system and the nucleophilic phenolic hydroxyl group.
-
Electrophilic Aromatic Substitution: The fused ring system is susceptible to electrophilic attack. The thiophene ring is generally more reactive than the benzene ring.[11] The directing effects of the hydroxyl group will favor substitution at the C5 and C7 positions.
-
Reactions at the Hydroxyl Group: The phenolic -OH is a versatile functional handle. It can be readily alkylated or acylated to form ethers and esters, respectively. This provides a straightforward method for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
Part 3: Analytical and Quality Control Protocols
Ensuring the purity and identity of Benzo[b]thiophene-6-ol is critical for its use in subsequent research and development. A multi-faceted approach combining chromatography and spectroscopy is standard practice.[14]
Protocol: Chromatographic Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like Benzo[b]thiophene-6-ol. A reverse-phase method is typically employed.[7][14]
Objective: To determine the purity of a Benzo[b]thiophene-6-ol sample as a percentage of the main peak area relative to the total peak area.
Methodology:
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, column oven, and quaternary pump.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[7]
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm (based on analogous structures).[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Dilute as necessary to ensure the main peak is on scale.[14]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration)
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main Benzo[b]thiophene-6-ol peak.
Protocol: Identity Confirmation by GC-MS
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for confirming identity by providing both retention time and a mass fragmentation pattern. The analysis of hydroxylated thiophenes by GC has been previously established.[15]
Objective: To confirm the identity of Benzo[b]thiophene-6-ol by matching its mass spectrum with the expected molecular weight and fragmentation.
Methodology:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d.) with a 5% phenyl polysiloxane stationary phase (0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis: Examine the mass spectrum for the molecular ion peak at m/z 150. Analyze the fragmentation pattern to confirm the structure.
Part 4: Relevance in Medicinal Chemistry & Drug Development
The true value of Benzo[b]thiophene-6-ol is realized in its application as a precursor to high-value pharmaceutical agents.
A Privileged Scaffold in Approved Drugs
The benzo[b]thiophene core is a validated pharmacophore. Its rigid, planar structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding via derivatives) make it an ideal scaffold for targeting diverse biological receptors.[1][4] Its presence in drugs like Raloxifene , a selective estrogen receptor modulator (SERM), underscores its clinical significance.[16]
Significance of the 6-Hydroxy Moiety
The position of the hydroxyl group is not arbitrary. In the case of Raloxifene, the analogous 6-hydroxy group on the benzo[b]thiophene core is a critical pharmacophoric element. It acts as a key hydrogen bond donor, essential for binding to and modulating the estrogen receptor.[16][17] Therefore, Benzo[b]thiophene-6-ol is not just a generic building block but a precursor that already contains a crucial feature for a specific and important class of therapeutic agents. This makes it a highly sought-after intermediate for the synthesis of SERMs and other related compounds.[5][18]
Part 5: Safety and Handling
Proper handling of any chemical reagent is essential for laboratory safety. While comprehensive toxicological data is limited, the available safety data sheets (SDS) provide clear guidance.[19]
-
Primary Hazards: Benzo[b]thiophene-6-ol is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]
-
Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[8][19]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]
-
Conclusion
Benzo[b]thiophene-6-ol (CAS 19301-39-4) is more than a simple chemical intermediate; it is a strategically important building block in the landscape of modern drug discovery. Its physicochemical properties are well-defined, and robust analytical methods exist for its characterization and quality control. The 6-hydroxy functional group is a key pharmacophoric feature, making this molecule particularly valuable for the synthesis of selective estrogen receptor modulators and other targeted therapies. For researchers and drug development professionals, a comprehensive understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
SIELC Technologies. (2018). Benzo(b)thiophene-6-ol. Retrieved from [Link]
-
Sanika Chemicals. (n.d.). 6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxybenzo[b]thiophene-5-carboxylic acid. Retrieved from [Link]
-
eChemPortal. (n.d.). Chemical Substance Search. Retrieved from [Link]
-
Perrault, W. R., et al. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907. Retrieved from [Link]
-
Anjali Labs. (n.d.). 6-Hydroxy-2-(4-Hydroxyphenyl)Benzo[B]Thiophene Manufacturer, Supplier. Retrieved from [Link]
-
Barcellos, R. C., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(7). Retrieved from [Link]
-
Nishioka, M., & Lee, M. L. (1985). Determination of Hydroxylated Thiophenic Compounds in a Coal Liquid. Analytical Chemistry, 57(13), 2653–2657. Retrieved from [Link]
- Jones, C. D., & Suarez, T. (1996). Process for the synthesis of benzo[b]thiophenes. U.S. Patent No. 5,569,772.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Benzo[b]thiophene Derivatives in Chemical Research. Retrieved from [Link]
-
Kumar, K. A., et al. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 157, 636-666. Retrieved from [Link]
-
ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]
- Jones, C. D., & Suarez, T. (2001). Process for the synthesis of benzo[b]thiophenes. EP Patent No. 0859770B1.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
Inam, M., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: A Comprehensive Overview of Synthesis and Applications. Retrieved from [Link]
-
Jordan-Hore, J. A., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(5), 1665–1673. Retrieved from [Link]
-
ResearchGate. (2022). Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(B)Thiophene. Retrieved from [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved from [Link]
-
Semenov, V. A., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3328. Retrieved from [Link]
-
Li, X., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 8(11), 10567–10576. Retrieved from [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. books.rsc.org [books.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Benzo(b)thiophene-6-ol | SIELC Technologies [sielc.com]
- 8. 19301-39-4 | CAS DataBase [m.chemicalbook.com]
- 9. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mnishioka.com [mnishioka.com]
- 16. 6-Hydroxy-2-(4-Hydroxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 17. 6-Hydroxy-2-(4-Hydroxyphenyl)Benzo[B]Thiophene Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]
- 18. nbinno.com [nbinno.com]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. cloudfront.zoro.com [cloudfront.zoro.com]
